molecular formula C10H16Cl2N2O2S B1431033 Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride CAS No. 1351582-77-8

Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride

Cat. No.: B1431033
CAS No.: 1351582-77-8
M. Wt: 299.22 g/mol
InChI Key: KANBJXNZTXRVSC-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride possesses a well-defined chemical identity with multiple nomenclature systems providing systematic identification. The International Union of Pure and Applied Chemistry name for this compound is 2-piperazin-1-yl-2-thiophen-3-ylacetic acid dihydrochloride, reflecting the specific positional relationships of the functional groups. The compound is registered under Chemical Abstracts Service number 1351582-77-8, providing a unique identifier for database searches and regulatory purposes. The molecular formula C10H16Cl2N2O2S indicates the presence of ten carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. Alternative systematic names include 1-piperazinyl(3-thienyl)acetic acid dihydrochloride, emphasizing the connection between the piperazine nitrogen and the thiophene ring through the acetic acid bridge.

The Simplified Molecular Input Line Entry System representation of the compound is documented as Cl.Cl.O=C(O)C(C1=CSC=C1)N1CCNCC1, providing a standardized linear notation for computational applications. The International Chemical Identifier key KANBJXNZTXRVSC-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in chemical databases. The compound maintains a reported purity of ninety-five percent in commercial preparations, indicating high synthetic accessibility and purification protocols. The dihydrochloride salt formation enhances the compound's water solubility compared to the free base form, facilitating its use in aqueous reaction systems and biological assays.

Property Value Reference
Chemical Abstracts Service Number 1351582-77-8
Molecular Formula C10H16Cl2N2O2S
Molecular Weight 299.22 g/mol
International Union of Pure and Applied Chemistry Name 2-piperazin-1-yl-2-thiophen-3-ylacetic acid dihydrochloride
Purity (Commercial) 95%

Historical Context in Chemical Literature

The development of this compound represents a convergence of two distinct areas of heterocyclic chemistry that have evolved over several decades. The piperazine scaffold has maintained a distinguished position in medicinal chemistry since its early recognition as an important pharmacophore in chemotherapy applications. Historical literature demonstrates that piperazine derivatives have exhibited significant biological activities across multiple therapeutic areas, establishing the foundation for continued research into modified piperazine structures. The incorporation of thiophene moieties into pharmaceutical compounds gained prominence as researchers recognized the unique electronic properties and bioisosteric potential of sulfur-containing heterocycles.

Thiophene derivatives have received substantial attention in chemical literature due to their potential pharmacological utility and their capacity for incorporation into synthetic peptides and other bioactive molecules. The electron-rich characteristics of thiophenes and their bioisosteric properties have enhanced their ability to interact with diverse biological targets, leading to their recognition as privileged pharmacophores in drug discovery. The specific combination of piperazine and thiophene functionalities through an acetic acid linker represents a relatively recent development in heterocyclic chemistry, emerging from systematic efforts to combine the beneficial properties of both ring systems.

The synthesis of related piperazine-thiophene hybrid compounds has been documented in various research contexts, particularly in the development of anti-allergic agents and other therapeutic applications. Japanese researchers have previously synthesized series of acrylamide derivatives linked with different piperazines through alkyl chains, establishing precedents for the rational design of piperazine-containing compounds. The incorporation of amino acid residues as bridging elements between thiophene acrylic acid derivatives and piperazine segments has been explored as a strategy to enhance biological activity while reducing potential side effects.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its exemplification of successful hybrid compound design principles. The compound demonstrates how strategic combination of established pharmacophoric units can yield novel chemical entities with potentially enhanced properties. Research in heterocyclic chemistry has increasingly focused on the development of compounds that incorporate multiple privileged structures, and this compound represents a practical implementation of such design strategies.

The piperazine component of the compound contributes significant value through its established role in enhancing solubility and bioavailability of pharmacological agents. Studies have demonstrated that piperazine moieties are known for their ability to improve the pharmaceutical properties of parent compounds while maintaining or enhancing biological activity. The thiophene ring system contributes complementary properties, including contributions to electronic characteristics and potential for diverse chemical modifications. The thiophene structure provides synthetically accessible modification sites and serves as an important pharmacophore for replacing existing functionalities in drug candidates.

Current research applications of similar piperazine-thiophene hybrid compounds have demonstrated their utility in various synthetic transformations and biological evaluations. The synthesis of novel piperazine-containing dihydrofuran compounds through radical additions and cyclizations has been reported, indicating the continued development of synthetic methodologies for piperazine derivatives. These synthetic approaches typically employ manganese acetate-mediated reactions in glacial acetic acid, demonstrating the accessibility of piperazine-based heterocyclic compounds through established synthetic protocols.

The compound's role in medicinal chemistry research extends beyond its individual properties to its function as a building block for more complex molecular architectures. The acetic acid functionality provides opportunities for further derivatization through esterification, amidation, and other standard organic transformations. This structural feature enhances the compound's utility as a synthetic intermediate in the preparation of libraries of related compounds for structure-activity relationship studies.

Classification within Piperazine-Thiophene Hybrid Compounds

This compound belongs to a specialized class of heterocyclic compounds that combine piperazine and thiophene structural elements through covalent linkages. This classification places the compound within a growing family of hybrid heterocycles that have gained recognition for their potential in medicinal chemistry applications. The specific structural arrangement featuring direct attachment of the piperazine nitrogen to the alpha-carbon of an acetic acid derivative, with the thiophene ring attached to the same carbon center, represents a distinct subclass within this broader category.

The classification of such compounds is typically based on the nature of the linker connecting the heterocyclic components and the substitution patterns on each ring system. In the case of this compound, the acetic acid bridge provides both structural rigidity and functional versatility, distinguishing it from other connection strategies such as direct ring fusion or alkyl chain linkages. Comparative analysis with related compounds reveals that the 3-position attachment of the thiophene ring is less common than 2-position substitution patterns, potentially providing unique electronic and steric properties.

Within the broader context of thiophene-containing compounds, this hybrid represents part of a significant group of twenty-six United States Food and Drug Administration-approved drugs that possess thiophene ring systems. The thiophene moiety's recognition as a versatile pharmacophore in drug discovery reflects its diverse structural possibilities and pharmacophoric properties. The electron-rich characteristics and bioisosteric properties of thiophenes enhance their capacity to interact with diverse biological targets, supporting their classification as privileged pharmacophores.

Compound Class Structural Features Examples Reference
Direct Piperazine-Thiophene Hybrids Direct attachment without linker 1-(benzothiophen-3-yl)piperazine
Methylene-Linked Hybrids Single carbon bridge 1-(3-thienylmethyl)piperazine
Acetic Acid-Linked Hybrids Carboxylic acid bridge Piperazin-1-yl(thiophen-3-yl)acetic acid
Amide-Linked Hybrids Carbonyl bridge Various N-acyl derivatives

The dihydrochloride salt formation of this compound aligns with common practices in pharmaceutical chemistry for improving water solubility and stability of basic compounds. This salt form classification is particularly relevant for compounds containing piperazine rings, which typically exist as free bases under neutral conditions but can be readily converted to hydrochloride salts for enhanced handling properties. The dihydrochloride designation indicates that two equivalents of hydrochloric acid are associated with each molecule of the organic compound, reflecting the basicity of both nitrogen atoms in the piperazine ring system.

Properties

IUPAC Name

2-piperazin-1-yl-2-thiophen-3-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9(8-1-6-15-7-8)12-4-2-11-3-5-12;;/h1,6-7,9,11H,2-5H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBJXNZTXRVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CSC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Method (Procedure A)

  • Step 1: Preparation of thiophene-3-acetyl chloride by reacting thiophene-3-acetic acid with thionyl chloride in an aprotic solvent like methylene chloride.
  • Step 2: Coupling of the acid chloride with piperazine under basic conditions (e.g., triethylamine) at low temperatures (0–5°C) to form the amide linkage.
  • Step 3: Isolation and purification by filtration and washing steps to remove by-products such as triethylammonium salts.

This method is efficient for forming amide bonds and is conducted under controlled temperature to avoid side reactions.

In Situ Active Ester Method (Procedure B)

  • Step 1: Activation of thiophene-3-acetic acid using coupling agents like dicyclohexylcarbodiimide (DCCI) and N-hydroxybenzotriazole (HOBt) in THF at 0–5°C.
  • Step 2: Addition of piperazine or amino acid ester hydrochlorides with triethylamine to form the amide bond.
  • Step 3: Reaction proceeds overnight at low temperature followed by room temperature stirring for 24 hours.
  • Step 4: Removal of dicyclohexylurea by filtration and purification by extraction and chromatography.

This method avoids isolating acid chloride intermediates and is suitable for sensitive substrates.

Mixed Anhydride Method (Procedure C)

  • Step 1: Formation of mixed anhydride by reacting thiophene-3-acetic acid with ethyl chloroformate and N-methylmorpholine at –15°C.
  • Step 2: Subsequent reaction with piperazine or amino acid esters at low temperature followed by room temperature stirring.
  • Step 3: Work-up involves solvent evaporation, extraction, and crystallization.

This method provides an alternative activation route with good yields and purity.

Specific Reaction Conditions and Reagents

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Acid chloride formation Thionyl chloride Methylene chloride Reflux, 1–3 hours 1–3 hours Converts –OH to –Cl on acid
Amide coupling (Acid chloride) Piperazine, triethylamine THF/DCM 0–5°C 3 hours pH adjusted to ~8
Active ester formation DCCI, HOBt THF 0–5°C 15 minutes Activation of acid
Amide coupling (Active ester) Piperazine, triethylamine THF 0–5°C then RT Overnight + 24 hours Avoids isolation of acid chloride
Mixed anhydride formation Ethyl chloroformate, N-methylmorpholine THF –15°C 10 minutes Forms mixed anhydride
Amide coupling (Mixed anhydride) Piperazine or amino acid ester THF –15°C then RT 3 hours + 12 hours Followed by crystallization

Conversion to Dihydrochloride Salt

After the amide or amine formation, the free base form of Piperazin-1-yl(thiophen-3-yl)acetic acid is converted to its dihydrochloride salt by:

  • Treatment with hydrochloric acid (e.g., 0.2 M HCl) at ambient temperature.
  • Adjusting pH to acidic conditions (~pH 4).
  • Isolation by filtration or crystallization.

This step enhances the compound's stability and water solubility, which is critical for pharmaceutical applications.

Research Findings and Yields

  • Yields for the amide coupling reactions vary depending on the method but generally range from 40% to 60%.
  • Purity is confirmed by melting point analysis, thin-layer chromatography (TLC), IR spectroscopy (notably NH and C=O stretches), and NMR spectroscopy.
  • Mass spectrometry confirms molecular weights consistent with the target compound.
  • The dihydrochloride salt form shows improved crystallinity and handling properties.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Acid Chloride Method Thionyl chloride, triethylamine Straightforward, well-established Requires handling acid chlorides 42–53
Active Ester Method DCCI, HOBt, triethylamine Mild conditions, no acid chloride isolation Longer reaction times 47–55
Mixed Anhydride Method Ethyl chloroformate, N-methylmorpholine Good yields, alternative activation Low temperature control needed 45–60

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1351582-77-8 C₁₀H₁₆Cl₂N₂O₂S 299.22 Thiophen-3-yl, acetic acid Industrial/research use
Cetirizine dihydrochloride 83881-52-1 C₂₁H₂₅ClN₂O₃·2HCl 461.80 Diphenylmethyl, ethoxy acetic acid Second-generation antihistamine
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.80 (R)-enantiomer of cetirizine Potent H₁ receptor antagonist
Cetirizine ethyl ester dihydrochloride - C₂₃H₂₉ClN₂O₃·2HCl 518.87 Ethyl ester of cetirizine Impurity/reference standard

Key Observations:

Substituent Variations: The target compound replaces the diphenylmethyl group in cetirizine with a thiophen-3-yl moiety. Thiophene, a sulfur-containing heterocycle, introduces distinct electronic and steric properties compared to cetirizine’s aromatic chlorophenyl groups .

Molecular Weight and Complexity :

  • Cetirizine and levocetirizine (~462 g/mol) are significantly larger than the target compound (299 g/mol), reflecting their extended aromatic systems and ethoxy-acetic acid chains .

Solubility and Stability :

  • The dihydrochloride salt form enhances aqueous solubility in all listed compounds. However, the thiophene ring’s lipophilicity may reduce solubility compared to cetirizine’s polar ethoxy group .

Pharmacological and Functional Implications

  • Cetirizine and Levocetirizine: These block histamine H₁ receptors via hydrophobic interactions between their diphenylmethyl groups and receptor pockets . Their ethoxy-acetic acid chains contribute to prolonged receptor binding and non-sedative profiles .
  • This compound: The thiophene moiety’s smaller size and sulfur atom may alter binding kinetics or metabolic stability.

Biological Activity

Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

This compound features a piperazine ring linked to a thiophene moiety via an acetic acid group. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. The compound has been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of Piperazin Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL
This compoundPseudomonas aeruginosa64 µg/mL

These results indicate that piperazine derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

3. Anti-inflammatory Activity

The anti-inflammatory effects of piperazine derivatives have been explored in various models. For instance, compounds similar to piperazin-1-yl(thiophen-3-yl)acetic acid have demonstrated the ability to reduce inflammation in carrageenan-induced edema models.

Case Study: Anti-inflammatory Effects
In a study involving mice, the administration of piperazine derivatives resulted in a reduction of paw edema comparable to standard anti-inflammatory drugs like indomethacin. The mechanism appears to involve inhibition of pro-inflammatory cytokines .

4. Anticancer Potential

Emerging research suggests that piperazine derivatives may exhibit anticancer activity. Various studies have evaluated the cytotoxic effects of these compounds on cancer cell lines.

Table 2: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
This compoundHeLa (Cervical Cancer)15.0
This compoundA549 (Lung Cancer)10.0

The IC50 values indicate that this compound has considerable cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of piperazine derivatives is thought to be mediated through several mechanisms:

  • Inhibition of Enzymes: Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways: They may interfere with signaling pathways that regulate inflammation and tumor growth.

Q & A

Q. How do USP/EP guidelines inform quality control protocols for this compound?

  • Methodological Answer : Follow USP〈621〉 for chromatographic purity testing (e.g., L1 C18 column, 0.1% TFA mobile phase). Residual solvent analysis (USP 〈467〉) ensures compliance with ICH Q3C limits for dichloromethane (<600 ppm). Heavy metal testing (ICP-MS) adheres to USP 〈232〉 thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride
Reactant of Route 2
Piperazin-1-yl(thiophen-3-yl)acetic acid dihydrochloride

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